molecular formula C7H5F3N2 B1309715 2,4,5-Trifluorobenzimidamide CAS No. 764648-43-3

2,4,5-Trifluorobenzimidamide

Cat. No. B1309715
CAS RN: 764648-43-3
M. Wt: 174.12 g/mol
InChI Key: JXGCBKPKCDTSGD-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzimidamide (TFBIM) is an organic compound that has been extensively studied in the scientific community due to its versatile applications in various fields. It is a colorless liquid with a melting point of -45°C and a boiling point of 153°C. This compound is of interest due to its ability to form strong complexes with other molecules, as well as its potential to be used as a reactant in chemical synthesis.

Scientific Research Applications

Synthesis and Intermediate Applications

2,4,5-Trifluorobenzimidamide serves as a valuable synthetic intermediate in various chemical reactions, highlighting its importance in pharmaceutical industry and material science applications. A notable study demonstrates the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, an important derivative, via sequential Grignard exchange and carboxylation reactions using microreactors. This process underscores the utility of this compound derivatives in facilitating efficient gas–liquid reactions under atmospheric pressure to yield high-purity products (Deng et al., 2015). Additionally, the continuous kilogram-scale process for synthesizing 2,4,5-trifluorobromobenzene via Gattermann reaction in microreactors showcases the scalability of reactions involving this compound, pointing to its significant role in industrial applications (Deng et al., 2017).

Catalytic and Biological Applications

Research into the catalytic and biological applications of this compound derivatives illustrates the compound's versatility. For instance, scandium trifluoromethanesulfonate, related to this compound chemistry, has been identified as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. This catalytic activity is crucial for selective macrolactonization of omega-hydroxy carboxylic acids, highlighting the potential of this compound derivatives in synthesizing complex organic molecules (Ishihara et al., 1996). Furthermore, the synthesis and antiproliferative activity of new fluorinated Schiff bases derived from 1,2,4-triazoles, starting from materials related to this compound, exemplify the compound's relevance in developing potential anticancer agents (Kumar et al., 2013).

Environmental and Safety Considerations

Studies also focus on the environmental impact and safety of this compound and its derivatives. For instance, the serum 2,3,7,8-tetrachlorodibenzo-p-dioxin levels of New Zealand pesticide applicators, who were exposed to 2,4,5-T (a related compound), were examined to understand the potential health risks associated with prolonged use. This research is critical for evaluating the safety of chemicals within the same family as this compound and ensuring safe handling and application standards (Smith et al., 1992).

properties

IUPAC Name

2,4,5-trifluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGCBKPKCDTSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287903
Record name 2,4,5-Trifluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

764648-43-3
Record name 2,4,5-Trifluorobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764648-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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